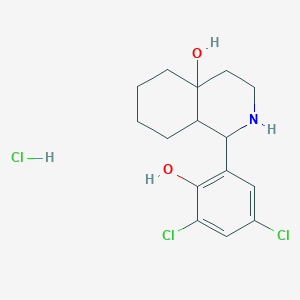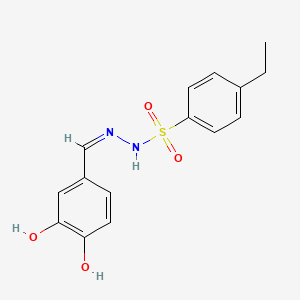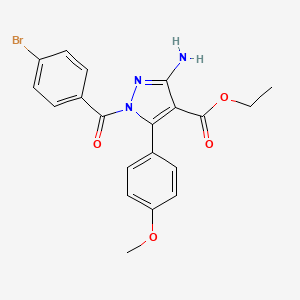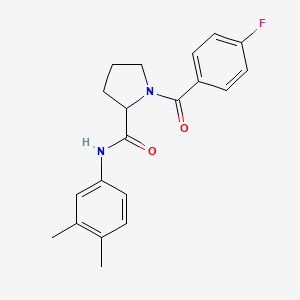![molecular formula C20H31N3O B6121508 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone, commonly known as IBPPE, is a synthetic compound that belongs to the family of pyridinyl-pyrrolidinyl-ethanone derivatives. IBPPE is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. The inhibition of DAT by IBPPE leads to an increase in the extracellular levels of dopamine, which is associated with a range of physiological and biochemical effects.
Mechanism of Action
IBPPE exerts its effects by selectively inhibiting the reuptake of dopamine through the 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone protein. This leads to an increase in the extracellular levels of dopamine, which can activate dopamine receptors and modulate neuronal activity in the brain. The precise mechanism of action of IBPPE is still not fully understood, but it is thought to involve the binding of the compound to the 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone protein and the subsequent inhibition of its activity.
Biochemical and Physiological Effects:
The increase in extracellular dopamine levels induced by IBPPE has been associated with a range of physiological and biochemical effects. These include increased locomotor activity, enhanced reward processing, and improved cognitive function. IBPPE has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its effects on behavior and cognition.
Advantages and Limitations for Lab Experiments
IBPPE has several advantages as a research tool, including its high potency and selectivity for the 1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone protein. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for investigating the role of dopamine in various physiological and pathological conditions. However, IBPPE also has some limitations, including its potential for non-specific binding to other proteins and its limited solubility in aqueous solutions. These factors may limit its utility in certain experimental settings.
Future Directions
There are several future directions for research on IBPPE and its effects on the brain and behavior. One area of interest is the potential therapeutic applications of IBPPE in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, depression, and addiction. Another direction is the investigation of the molecular mechanisms underlying the effects of IBPPE on dopamine release and reuptake, which may lead to the development of new drugs for the treatment of these disorders. Additionally, further research is needed to understand the long-term effects of IBPPE on brain function and to identify potential side effects or risks associated with its use.
Synthesis Methods
IBPPE can be synthesized using a variety of methods, including the condensation of 3-pyridinyl-ethanone with 1-isobutyl-4-piperidinylamine in the presence of a suitable catalyst. The resulting product is then purified using chromatography techniques to obtain pure IBPPE.
Scientific Research Applications
IBPPE has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been used to investigate the role of dopamine in various physiological and pathological conditions, including addiction, depression, and Parkinson's disease. IBPPE has also been used to study the effects of dopamine on behavior and cognition, as well as the mechanisms underlying dopamine release and reuptake.
properties
IUPAC Name |
1-[6-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-15(2)13-22-9-6-17(7-10-22)19-8-11-23(14-19)20-5-4-18(12-21-20)16(3)24/h4-5,12,15,17,19H,6-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTLUKBTJUVVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C2CCN(C2)C3=NC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[3-(1-Isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)


![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)

![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)
![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)

![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)